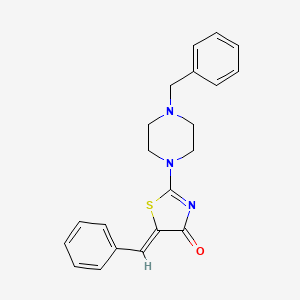![molecular formula C14H8BrClN2O2S2 B15030534 (5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B15030534.png)
(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-({4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a chlorophenyl group, and an imidazolidinone moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenyl group. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, sulfur, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(5E)-5-({4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on various biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-({4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
2-Bromo-5-(trifluoromethyl)pyridine: Another brominated compound with distinct chemical properties.
Uniqueness
(5E)-5-({4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H8BrClN2O2S2 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H8BrClN2O2S2/c15-10-5-8(6-11-12(19)18-14(21)17-11)20-13(10)22-9-3-1-7(16)2-4-9/h1-6H,(H2,17,18,19,21)/b11-6+ |
InChI Key |
KKKCNJKFSBERMN-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(O2)/C=C/3\C(=O)NC(=S)N3)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(O2)C=C3C(=O)NC(=S)N3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15030454.png)
![3-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid](/img/structure/B15030473.png)
![ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15030483.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B15030487.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide](/img/structure/B15030492.png)
![3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15030503.png)
![ethyl (3-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B15030508.png)
![N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B15030515.png)
![3-hydroxy-1-(propan-2-yl)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15030519.png)
![4-({[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B15030540.png)
![3-(propylsulfanyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15030544.png)
![7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15030549.png)
![methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15030556.png)
